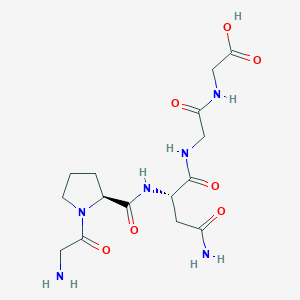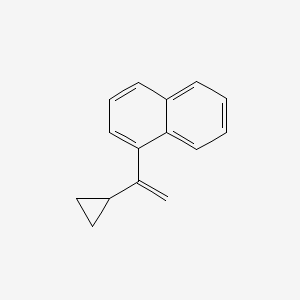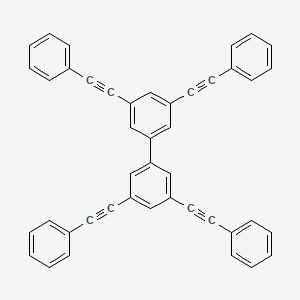![molecular formula C32H32HgN2 B14248071 Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury CAS No. 424833-71-6](/img/structure/B14248071.png)
Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury is a chemical compound with the molecular formula C30H28HgN2 It is a mercury-containing organometallic compound, characterized by the presence of two imino groups attached to phenyl rings, which are further bonded to a mercury atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury typically involves the reaction of 2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl ligands with a mercury(II) salt. The reaction is usually carried out in an organic solvent such as dichloromethane or methanol, under inert atmosphere conditions to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidized derivatives.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state, potentially forming mercury(0) or mercury(I) species.
Substitution: The imino groups can participate in substitution reactions, where other ligands replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles, such as halides or amines, can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while reduction could produce elemental mercury or mercury(I) compounds. Substitution reactions would result in new organometallic complexes with different ligands.
Aplicaciones Científicas De Investigación
Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.
Medicine: Research is conducted to explore its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: It may be used in the development of new materials and in industrial processes that require specific organometallic catalysts.
Mecanismo De Acción
The mechanism of action of Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury involves its interaction with molecular targets through its mercury center and imino groups. The compound can form coordination complexes with various substrates, influencing their reactivity and stability. The pathways involved include coordination to electron-rich sites and potential redox reactions facilitated by the mercury atom.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-{(E)-[(2,6-dimethylphenyl)imino]methyl}phenyl)mercury
- Bis{2-bromo-6-((E)-((4-((E)-1H-imidazol-2-yl)methyl)phenyl)imino)methyl]phenyl}mercury
Uniqueness
Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury is unique due to the presence of the isopropyl group on the phenyl rings, which can influence its steric and electronic properties. This structural feature may affect its reactivity and interactions with other molecules, distinguishing it from other similar mercury-containing organometallic compounds.
Propiedades
Número CAS |
424833-71-6 |
|---|---|
Fórmula molecular |
C32H32HgN2 |
Peso molecular |
645.2 g/mol |
Nombre IUPAC |
bis[2-[(2-propan-2-ylphenyl)iminomethyl]phenyl]mercury |
InChI |
InChI=1S/2C16H16N.Hg/c2*1-13(2)15-10-6-7-11-16(15)17-12-14-8-4-3-5-9-14;/h2*3-8,10-13H,1-2H3; |
Clave InChI |
JRNHVHDTXSLJOD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1N=CC2=CC=CC=C2[Hg]C3=CC=CC=C3C=NC4=CC=CC=C4C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[(10-Bromodecyl)oxy]butyl}pyrene](/img/structure/B14247988.png)
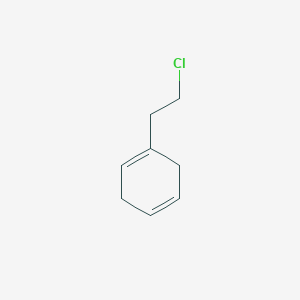
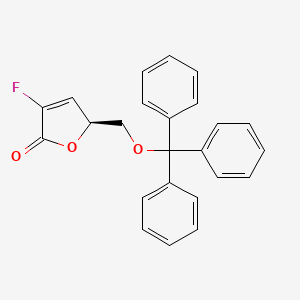
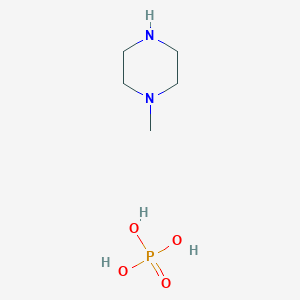

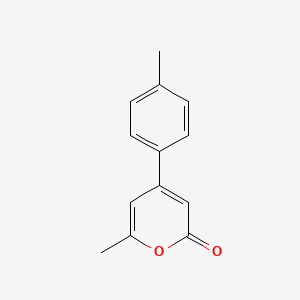
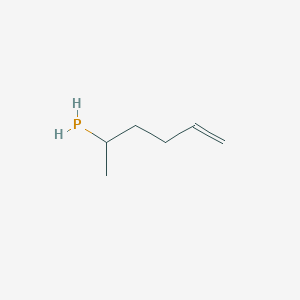
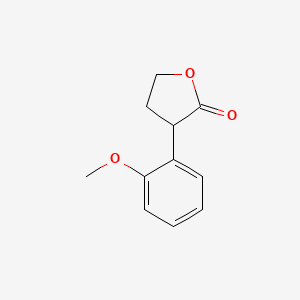
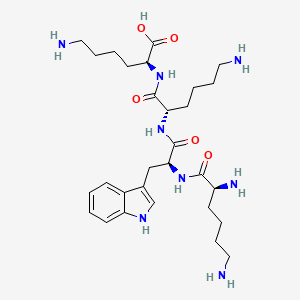

![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester](/img/structure/B14248042.png)
